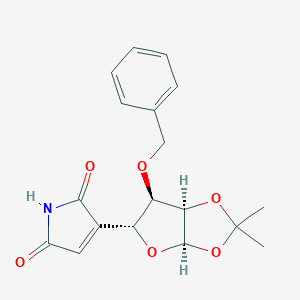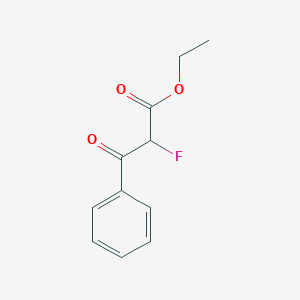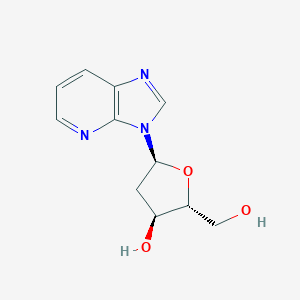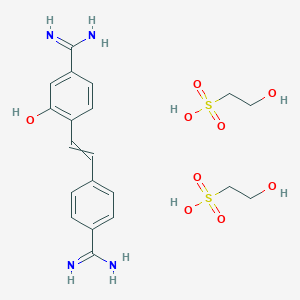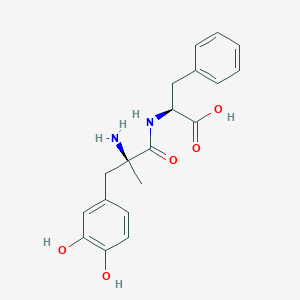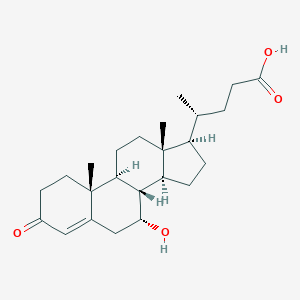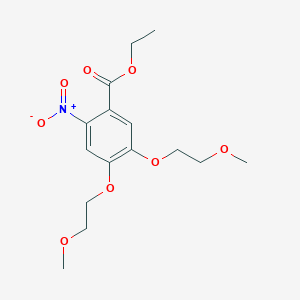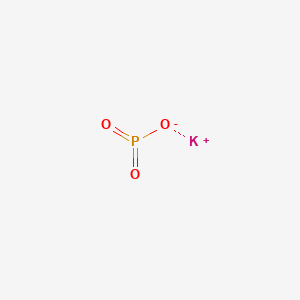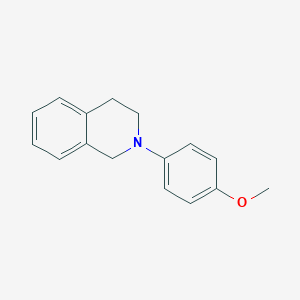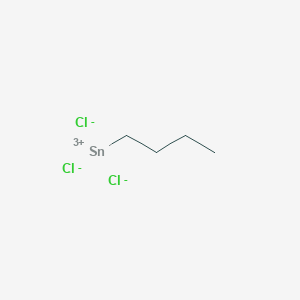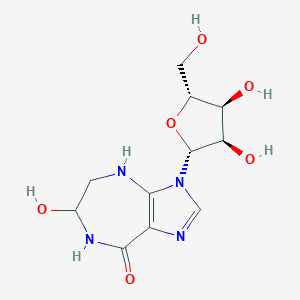
Azepinomycin 3-ribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepinomycin 3-ribofuranoside is a natural product that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic properties. This compound was first isolated from the culture broth of Streptomyces sp. and has been found to possess potent cytotoxicity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of Azepinomycin 3-ribofuranoside is not fully understood. However, it has been proposed that this compound exerts its cytotoxic effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Azepinomycin 3-ribofuranoside induces DNA damage and ultimately leads to cell death.
Biochemische Und Physiologische Effekte
Azepinomycin 3-ribofuranoside has been found to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, Azepinomycin 3-ribofuranoside has been found to have anti-inflammatory and immunomodulatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Azepinomycin 3-ribofuranoside in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and challenging.
Zukünftige Richtungen
There are several future directions for the research on Azepinomycin 3-ribofuranoside. One of the areas of interest is the development of novel analogs that have improved potency and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, the development of more efficient and scalable synthesis methods for Azepinomycin 3-ribofuranoside will be critical for its translation into clinical applications.
Synthesemethoden
The synthesis of Azepinomycin 3-ribofuranoside is a complex process that involves several steps. The initial step involves the preparation of the key intermediate, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of this compound is challenging, and several modifications have been made to the existing methods to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Azepinomycin 3-ribofuranoside has been extensively studied for its potential applications in the field of cancer therapy. Several studies have demonstrated its potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.
Eigenschaften
CAS-Nummer |
115173-45-0 |
|---|---|
Produktname |
Azepinomycin 3-ribofuranoside |
Molekularformel |
C11H16N4O6 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4,5,6,7-tetrahydroimidazo[4,5-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
WPXDIKKYRLAXPM-VXSOYKKHSA-N |
Isomerische SMILES |
C1C(NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Synonyme |
AZ-3-RI azepinomycin 3-ribofuranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



